molecular formula C13H14N2O2S2 B11344307 Methyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate

Methyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate

Cat. No.: B11344307
M. Wt: 294.4 g/mol
InChI Key: NSXPDCGUZLXZDY-UHFFFAOYSA-N
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Description

Methyl 2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure composed of at least two different elements. In this case, the compound features a benzothieno-pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetate typically involves the following steps:

    Formation of the Benzothieno-Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzothiophene with a suitable aldehyde or ketone in the presence of a catalyst can yield the desired core structure.

    Thioether Formation:

    Esterification: The final step involves the esterification of the thioether intermediate with methyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the thioether linkage, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives and thioether derivatives.

    Substitution: Amides, alcohols, and other ester derivatives.

Scientific Research Applications

Methyl 2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol
  • 4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine

Uniqueness

Methyl 2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetate is unique due to the presence of the thioether and ester functionalities, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various research and industrial applications.

Biological Activity

Methyl (5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate is a compound belonging to the class of benzothieno-pyrimidines. This article explores its biological activities, including its potential therapeutic effects and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H13N3SC_{11}H_{13}N_3S, and it exhibits a complex structure featuring a benzothieno moiety linked to a pyrimidine ring. The presence of sulfur in its structure contributes to its unique chemical properties and biological activity.

Antioxidant Activity

Research indicates that compounds related to methyl (5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

  • Study Findings : In vitro assays demonstrated that derivatives of this compound exhibited strong scavenging activity against DPPH and ABTS radicals. For instance, analogs showed up to 93% inhibition of DPPH radicals at certain concentrations, comparable to standard antioxidants like vitamin C .

Tyrosinase Inhibition

Tyrosinase is an enzyme critical for melanin production; thus, its inhibition can be beneficial in treating hyperpigmentation disorders.

  • Mechanism : The compound has shown to inhibit mushroom tyrosinase activity effectively. In cellular assays using B16F10 melanoma cells, it was found that specific analogs significantly reduced tyrosinase activity induced by α-MSH and IBMX .
Analog Concentration (µM) Tyrosinase Activity (% Inhibition)
11060
31065
Kojic Acid-50

Cytotoxicity Studies

Cytotoxic effects were evaluated using various concentrations of the compound on B16F10 cells. The results indicated that while some analogs exhibited cytotoxicity at higher concentrations (≥20 µM), others maintained cell viability without significant toxicity .

Case Studies

  • Case Study on Melanogenesis : A study involving B16F10 cells treated with the compound showed a marked decrease in melanin content after exposure to the compound compared to controls. This suggests potential use in skin lightening formulations.
  • Antioxidant Efficacy : Another study highlighted the ability of the compound to protect neuronal cells from oxidative damage in vitro, suggesting its potential application in neuroprotective therapies .

Properties

Molecular Formula

C13H14N2O2S2

Molecular Weight

294.4 g/mol

IUPAC Name

methyl 2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetate

InChI

InChI=1S/C13H14N2O2S2/c1-17-10(16)6-18-12-11-8-4-2-3-5-9(8)19-13(11)15-7-14-12/h7H,2-6H2,1H3

InChI Key

NSXPDCGUZLXZDY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NC=NC2=C1C3=C(S2)CCCC3

Origin of Product

United States

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